1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Overview
Description
1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate is a useful research compound. Its molecular formula is C12H10F3NO6 and its molecular weight is 321.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Amino Acids and Indole Derivatives
Research has demonstrated the transformation of compounds structurally related to "1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate" into potent precursors for tryptophan and useful indole derivatives. This involves selective conversion and further transformation processes, highlighting its application in the synthesis of complex organic molecules (Tanaka, Yasuo, & Torii, 1989).
Catalytic Hydrogenation for Monomer Production
The compound's relevance extends to catalytic processes, where related structures are used in the vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate to produce 1,3-propanediol, a vital monomer for polytrimethylene terephthalate. This showcases its potential in advancing sustainable chemical processes (Zheng, Zhu, Li, & Ji, 2017).
Formation of Nitrobenzene Dimers
Investigations into multicomponent crystals formed with nitrobenzene derivatives reveal the impact of chirality on crystal packing and the formation of nitrobenzene dimers. Such studies contribute to our understanding of molecular interactions and crystal engineering (Batisai, Venter, & Báthori, 2021).
Polymerization and Material Science
The Suzuki cross-coupling of functionalized aryl dibromides with compounds similar to "this compound" is pivotal in synthesizing substituted poly(phenylene)s. This process, optimized for nitro group-containing monomers, illustrates the compound's application in developing new polymeric materials with specific properties (Kowitz & Wegner, 1997).
Selective Phosphorylation
Selective phosphorylation of unprotected nucleosides using related compounds demonstrates its utility in nucleic acid chemistry, offering a method for synthesizing nucleoside phosphates, crucial intermediates in biological processes (Taguchi & Mushika, 1975).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, seek medical advice .
Properties
IUPAC Name |
dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-4-3-6(12(13,14)15)5-8(7)16(19)20/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAQGFLNQDHQCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377016 | |
Record name | Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290825-52-4 | |
Record name | Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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